molecular formula C15H13F2N5S B3019807 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine CAS No. 2415535-34-9

4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine

Cat. No. B3019807
CAS RN: 2415535-34-9
M. Wt: 333.36
InChI Key: VWFBDDQVGWRULN-UHFFFAOYSA-N
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Description

4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine, also known as DFPBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. In medicinal chemistry, 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been used as a tool for the identification and validation of new drug targets. In biological research, 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been used to study the structure and function of proteins and enzymes.

Mechanism of Action

4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine exerts its biological effects by binding to specific target molecules, such as enzymes or receptors, and altering their activity. The exact mechanism of action of 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is not fully understood, but it is thought to involve the inhibition of specific enzymes or the modulation of specific signaling pathways.
Biochemical and Physiological Effects:
4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been shown to have various biochemical and physiological effects, depending on the specific target molecule and biological system being studied. For example, 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to decreased cell proliferation and increased cell death. In addition, 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been shown to modulate specific signaling pathways involved in neurodegenerative diseases, leading to improved cognitive function and decreased disease progression.

Advantages and Limitations for Lab Experiments

4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for further research on 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine, including the identification of new target molecules and biological systems, the optimization of its pharmacological properties, and the development of new drug candidates based on its structure and function. In addition, further studies are needed to investigate the potential toxicity and safety of 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine, as well as its potential applications in other fields, such as materials science and catalysis.
Conclusion:
4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. Further research is needed to fully understand the potential of 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine and its applications in various fields.

Synthesis Methods

4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-aminobenzothiazole with N-methylpyrrolidine, followed by the addition of 2,6-difluorobenzaldehyde to form the intermediate product. The intermediate product is then reacted with 2-pyrazinecarboxylic acid to produce 4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine.

properties

IUPAC Name

4,6-difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5S/c1-21(10-7-22(8-10)13-6-18-2-3-19-13)15-20-14-11(17)4-9(16)5-12(14)23-15/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFBDDQVGWRULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine

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